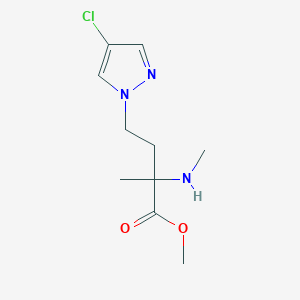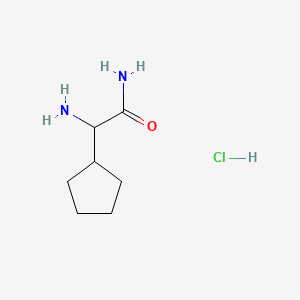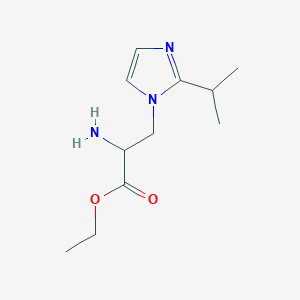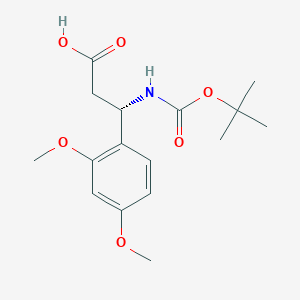
Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method involves the reaction of 3-amino-1,3-thiazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonylated thiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The ester group may also play a role in facilitating cellular uptake and distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
- Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
- 2-Ethyl-1,3-thiazol-4-yl)methylamine
Uniqueness
Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10N2O2S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C7H10N2O2S/c1-11-7(10)2-5(8)6-3-12-4-9-6/h3-5H,2,8H2,1H3 |
Clave InChI |
PHEFZFJGRZUSLS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C1=CSC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


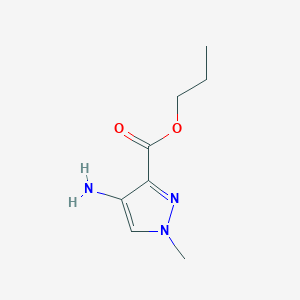


![2-{Benzyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13629801.png)
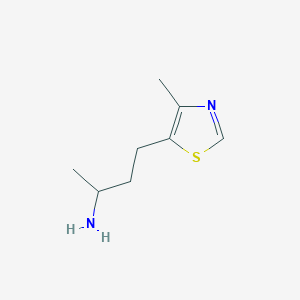
![4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629812.png)
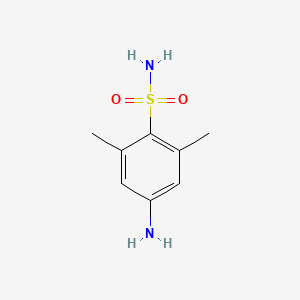
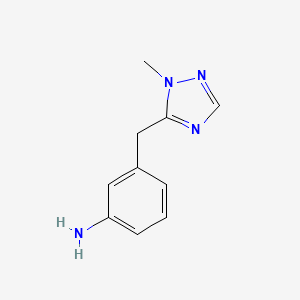
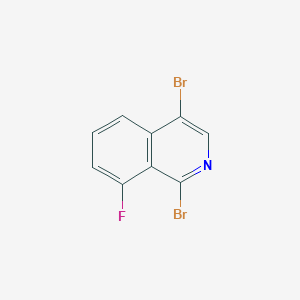
![(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol](/img/structure/B13629828.png)
